3-((4-(Dimethylamino)phenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione
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Description
The compound "3-((4-(Dimethylamino)phenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivities due to the presence of multiple functional groups, including an amide, a secondary amine, and a trifluoromethyl group. While the specific compound is not directly mentioned in the provided papers, related structures and reactions can give insights into its potential characteristics and synthetic routes.
Synthesis Analysis
The synthesis of related pyrrolidine-2,5-dione derivatives often involves condensation reactions, as seen in the synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine . Similarly, pyrrolidine-2,4-diones can be acylated at C-3 to form 3-acyltetramic acids, with the most efficient protocol involving boron trifluoride–diethyl ether as a Lewis acid . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which can reveal the arrangement of atoms and the presence of features like hydrogen-bonded dimers . The molecular and crystal structure of a related compound, 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, has been investigated, showing a synclinal conformation of the terminal phenyl rings . These studies provide a foundation for predicting the molecular structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine-2,5-dione derivatives can be quite diverse. For instance, the synthesis of 3-arylcyclohepta[4,5]-pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones involves a heterocyclization reaction with isocyanates . Additionally, the synthesis of various pyridine-2,4(1H,3H)-diones from condensation reactions has been reported . These reactions could provide insights into the types of chemical transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives can be influenced by their functional groups and molecular structure. For example, the presence of a trifluoromethyl group can affect the compound's lipophilicity and electronic properties . The fluorescently active bicyclic pyridinone compounds show longer absorption and emission wavelengths, suggesting potential applications as fluorescence probes . These properties are important for understanding the behavior of the compound in various environments and potential applications in fields like medicinal chemistry.
Case Studies
Scientific Research Applications
Organic Synthesis and Heterocyclic Compound Development
Studies have explored the reactivity of similar compounds in forming heterocyclic derivatives, highlighting the utility of pyrrolidine-dione structures in synthesizing novel heterocycles. For instance, pyrrolidine-2,4-diones, prepared from α-amino acid esters, have been acylated to yield 3-acyltetramic acids, showcasing their versatility in organic transformations and potential in synthesizing bioactive molecules (Jones et al., 1990).
Material Science and Polymer Development
The synthesis and characterization of polyamides containing dimethylaminophenyl units indicate the relevance of such structures in developing photoactive materials. These compounds exhibit unique properties, such as fluorescence, which are valuable in material science for creating advanced materials with specific optical properties (Mallakpour & Rafiee, 2007).
properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-24(2)14-8-6-13(7-9-14)23-16-11-17(26)25(18(16)27)15-5-3-4-12(10-15)19(20,21)22/h3-10,16,23H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEHDPVTTNNKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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